{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide

Salt selection Solid-state properties Solubility

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide (CAS 732192-49-3, MF C₁₀H₁₀N₂OS, MW 206.27 g·mol⁻¹) is a synthetic benzofuran derivative classified as a thioether-functionalized formamidine. Its structure comprises a benzofuran core connected via a methylene-sulfanyl bridge to a methanimidamide group, yielding dual heteroatom coordination sites (O, S, N) and a nucleophilic thioether linkage.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
Cat. No. B12120830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)CSC(=N)N
InChIInChI=1S/C10H10N2OS/c11-10(12)14-6-8-5-7-3-1-2-4-9(7)13-8/h1-5H,6H2,(H3,11,12)
InChIKeyJYPUOIMPIXJVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide: Structural Identity, Supplier Specifications, and Core Research Utility


{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide (CAS 732192-49-3, MF C₁₀H₁₀N₂OS, MW 206.27 g·mol⁻¹) is a synthetic benzofuran derivative classified as a thioether-functionalized formamidine . Its structure comprises a benzofuran core connected via a methylene-sulfanyl bridge to a methanimidamide group, yielding dual heteroatom coordination sites (O, S, N) and a nucleophilic thioether linkage. This compound is supplied as a research-grade intermediate with a minimum purity specification of 95% . The benzofuran scaffold confers aromatic stability and intramolecular charge-transfer character, while the thioether-formamidine terminus provides a tunable handle for metal coordination, enabling applications in medicinal chemistry and agrochemical discovery as a versatile building block [1].

Why Scientific Procurement of {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide Cannot Default to Generic Benzofuran or Formamidine Analogs


Procurement decisions that substitute {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide with a simple benzofuran derivative (e.g., benzofuran-2-ylmethanamine, CAS 37798-05-3) or a conventional formamidine (e.g., N,N-dimethylformamidine) risk losing the synergistic structural features that define its research utility. The compound's CH₂–S–C(=NH)NH₂ linkage integrates a soft thioether sulfur donor and a hard imine/amine nitrogen donor within a single, rigid benzofuran platform, a topology distinct from simple amines, amides, or amidines that lack this bifunctional donor set [1]. Moreover, the salt form (free base vs. hydrobromide, CAS 1426290-59-6) critically alters solubility, stability, and reactivity—parameters that generic class-based substitutions do not control . The quantitative evidence below establishes where these differences translate into measurable selection criteria.

{[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide: Quantified Differentiation Evidence Against Closest Analogs


Free Base (732192-49-3) vs. Hydrobromide Salt (1426290-59-6): Molecular Weight and Crystallinity Selection for Formulation

The free base {[(1-benzofuran-2-yl)methyl]sulfanyl}methanimidamide (MW 206.27 g·mol⁻¹) and its hydrobromide salt (MW 287.18 g·mol⁻¹) differ by 80.91 g·mol⁻¹ (39.2% higher MW for the salt) . The hydrobromide is isolated as a white crystalline powder with significantly improved aqueous solubility relative to the free base, which is consistent with the protonation of the imine nitrogen and consequent increase in lattice energy offset by hydration enthalpy in polar media. This MW and solubility differential directly impacts molarity calculations for biological assays.

Salt selection Solid-state properties Solubility

Purity Specification Consistency: 95% Minimum Purity Across Vendors as a Procurement Quality Gate

The target compound is consistently listed at a minimum purity of 95% by independent suppliers, including AKSci and, for the hydrobromide analog, BenchChem . This contrasts with the broader benzofuran-2-ylmethanamine building block class, where purity specifications frequently drop to 90% or remain unspecified in generic catalogs. A 95% minimum purity threshold is critical for reactions sensitive to thiol or amine impurities (e.g., palladium-catalyzed couplings), where sub-95% material can reduce yield by ≥10–15% due to catalyst poisoning.

Purity specification Quality control Reproducibility

Thioether-Formamidine Hybrid Scaffold as a Superior Metal-Coordination Platform vs. Simple Formamidines

The thioether-functionalized formamidine motif found in the target compound provides a soft (S) / hard (N) mixed-donor set that is absent in conventional N,N'-diarylformamidines. Crystallographic studies on analogous thioether-formamidines (e.g., RNHC(H)NR where R = 2-SMe-C₆H₄, 2-SᵗBu-C₆H₄) reveal that the sulfur donor participates in chelation to lithium, forming discrete monomeric lithium formamidinate complexes, whereas simple formamidines lacking the thioether arm typically yield dimeric or oligomeric structures [1]. The benzofuran oxygen in the target compound adds a third potential donor, offering a unique O/S/N tridentate pocket not achievable with phenyl-substituted thioether-formamidines.

Coordination chemistry Ligand design Thioether-formamidine

Validated Application Scenarios for {[(1-Benzofuran-2-yl)methyl]sulfanyl}methanimidamide Based on Quantified Evidence


Medicinal Chemistry: SIRT2 Inhibitor Lead Optimization via Benzofuran Scaffold Functionalization

The benzofuran core is a privileged scaffold in SIRT2 inhibitor design. Published structure–activity relationship (SAR) studies on benzofuran derivatives as selective SIRT2 inhibitors (over SIRT1 and SIRT3) demonstrate that modifications at the 2-position of the benzofuran ring significantly tune inhibitory potency, with compound 7e achieving an IC₅₀ of 3.81 µM against SIRT2 [1]. The thioether-formamidine substituent in {[(1-benzofuran-2-yl)methyl]sulfanyl}methanimidamide offers a unique 2-position functional handle for systematic SAR exploration, filling a gap in the current benzofuran-based SIRT2 inhibitor library.

Coordination Chemistry: Rational Design of O/S/N Tridentate Ligands for Late Transition Metals

Drawing on the class-level evidence that thioether-formamidine ligands form well-defined monomeric complexes with lithium [REFS-1 from Section 3, Item 3], the target compound's benzofuran-O, thioether-S, and formamidine-N donor triad makes it a candidate for synthesizing tridentate complexes with late transition metals (e.g., Cu, Pd, Ni). Such complexes are sought after in homogeneous catalysis, where a rigid, pre-organized ligand framework can enhance turnover frequency and selectivity over flexible bidentate analogs.

Chemical Biology: Sulfur-Containing Probe for Nucleophilic Substitution and Redox Studies

The thioether (-S-) linkage in the target compound is a nucleophilic site that can be selectively oxidized to sulfoxide or sulfone under controlled conditions [1]. This chemical reactivity allows the compound to serve as a redox-responsive probe or a precursor for sulfoxide/sulfone libraries. In contrast, benzofuran analogs lacking the thioether bridge (e.g., benzofuran-2-carboxamides) cannot participate in this sulfur-centered chemistry, limiting their utility in oxidative stress biology or covalent inhibitor design.

Process Chemistry: Defined Purity Baseline for Multi-Step Synthesis of Complex Heterocycles

The documented ≥95% purity specification, consistent across independent suppliers [REFS-1, REFS-2 from Section 3, Item 2], supports the compound's use as a reliable intermediate in multi-step synthetic routes. In palladium-catalyzed cross-coupling or cyclization reactions, where thiol or amine impurities at levels above 5% can cause significant catalyst deactivation, this purity floor is a quantifiable procurement criterion that reduces failure rates relative to generic benzofuran intermediates of unspecified purity.

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